Amfecloral
Description
Historical Development and Discovery
The development of this compound occurred within the broader context of amphetamine research and pharmaceutical innovation during the mid-20th century. The foundational work for compounds like this compound began with the original synthesis of amphetamine by Romanian chemist Lazăr Edeleanu in Germany in 1887, though the pharmacological effects of amphetamine remained largely unknown until the 1930s. This early synthesis work established the groundwork for subsequent developments in the phenethylamine class of compounds.
The specific synthesis and patenting of this compound took place in 1960, when it was developed as an amphetamine prodrug designed to provide prolonged duration of action. The compound was conceptualized as a combination medication that would incorporate both the appetite-suppressing effects of dextroamphetamine and the sedative properties of chloral hydrate, representing an innovative approach to addressing the stimulant side effects commonly associated with amphetamine-based anorectic drugs. This development strategy reflected the pharmaceutical industry's broader interest during this period in creating combination drugs that could provide therapeutic benefits while potentially minimizing unwanted effects.
The historical context of this compound's development coincided with significant advancements in stimulant drug research and application. During the 1930s, pharmaceutical companies had begun marketing amphetamine-based products, with Smith, Kline & French introducing Benzedrine inhalers as decongestants. This period saw extensive exploration of amphetamine derivatives for various therapeutic applications, including treatment of narcolepsy, obesity, and other conditions, creating a favorable environment for the development of novel amphetamine-based compounds like this compound.
Nomenclature and Terminological Evolution
The nomenclature of this compound reflects the systematic approach to pharmaceutical naming conventions established by international regulatory bodies. The compound carries the International Nonproprietary Name designation of this compound, while simultaneously holding the United States Adopted Name designation of amphecloral. This dual nomenclature system demonstrates the evolution of international pharmaceutical naming standards during the compound's development period.
The molecular identification systems have assigned specific designators to this compound across various chemical databases and reference systems. The compound carries the Chemical Abstracts Service number 5581-35-1, along with additional registry numbers including 25394-63-2 and 71528-69-3. The PubChem database assigns the compound identifier 21759, while the ChemSpider system uses the designation 20451. These systematic identifiers facilitate precise chemical identification and cross-referencing across scientific literature and regulatory documentation.
Table 1: Nomenclature and Identification Systems for this compound
| Naming System | Designation | Source |
|---|---|---|
| International Nonproprietary Name | This compound | WHO/INN Programme |
| United States Adopted Name | Amphecloral | USAN Council |
| Chemical Abstracts Service Number | 5581-35-1 | Chemical Abstracts Service |
| Alternative CAS Numbers | 25394-63-2, 71528-69-3 | Chemical Abstracts Service |
| PubChem Compound Identifier | 21759 | National Center for Biotechnology Information |
| ChemSpider Identifier | 20451 | Royal Society of Chemistry |
| DrugBank Accession Number | DB08924 | DrugBank Database |
Regulatory Classification and Pharmaceutical History
The regulatory history of this compound reflects the evolving standards of pharmaceutical oversight and drug approval processes during the mid-20th century. The compound received approval from the United States Food and Drug Administration as an anti-obesity medication and was subsequently marketed and distributed under the proprietary name Acutran. This approval represented the compound's entry into the legitimate pharmaceutical market as a recognized therapeutic agent for weight management.
The regulatory landscape for this compound underwent significant changes following the passage of the Kefauver-Harris Amendment in 1962, which established more stringent requirements for pharmaceutical efficacy and safety. This legislative change created increased regulatory pressure on combination drugs like this compound, leading to enhanced scrutiny of their therapeutic rationale and clinical benefit profiles. The amendment represented a watershed moment in pharmaceutical regulation, requiring manufacturers to demonstrate not only safety but also efficacy for their products.
The culmination of these regulatory pressures resulted in the cessation of production for Acutran and its generic formulations in 1973. This withdrawal occurred concurrently with similar combination anorectic medications, including Desbutal, which contained methamphetamine and pentobarbital, and Obetrol, which contained methamphetamine and dextroamphetamine. The simultaneous withdrawal of these related compounds reflected broader regulatory concerns about the therapeutic rationale and safety profiles of stimulant-depressant combinations.
The historical context of this compound's regulatory classification places it within the broader category of experimental pharmaceutical compounds that are no longer commercially available. The compound's current classification in pharmaceutical databases reflects this historical status, with designations indicating its previous therapeutic use but current unavailability for clinical applications. This regulatory evolution demonstrates the dynamic nature of pharmaceutical oversight and the changing standards for drug approval and market maintenance.
Chemical Class Positioning and Categorization
This compound occupies a distinctive position within multiple chemical classification systems, reflecting its complex molecular structure and pharmacological properties. The compound belongs fundamentally to the phenethylamine chemical class, which encompasses a broad range of naturally occurring and synthetic compounds with significant biological activity. Within this broader classification, this compound is more specifically categorized as a substituted amphetamine, positioning it among compounds that share the basic amphetamine molecular framework with various chemical modifications.
The chemical taxonomy systems employed by major pharmaceutical databases provide detailed classification hierarchies for this compound. According to the Classyfire chemical taxonomy system, this compound is classified within the kingdom of organic compounds, specifically under the superclass of benzenoids. The compound falls within the class of benzene and substituted derivatives, with a subclass designation of phenethylamines and a direct parent classification of amphetamines and derivatives. This hierarchical classification system provides a systematic framework for understanding the compound's chemical relationships and properties.
The structural characteristics of this compound place it uniquely within the category of prodrug compounds, which are pharmacologically inactive substances that undergo metabolic conversion to active therapeutic agents. The compound functions as a prodrug that metabolizes to form both amphetamine and chloral hydrate, distinguishing it from simpler amphetamine derivatives that produce only amphetamine metabolites. This dual metabolic pathway represents a distinctive feature among amphetamine-class compounds and contributes to the compound's unique pharmacological profile.
Table 2: Chemical Classification Hierarchy for this compound
| Classification Level | Category | Description |
|---|---|---|
| Kingdom | Organic Compounds | Carbon-based molecular structures |
| Superclass | Benzenoids | Compounds containing benzene ring structures |
| Class | Benzene and Substituted Derivatives | Modified benzene-containing molecules |
| Subclass | Phenethylamines | Two-carbon chain attached to benzene ring |
| Direct Parent | Amphetamines and Derivatives | Modified amphetamine molecular structures |
| Functional Category | Stimulant Prodrug | Metabolically activated therapeutic compound |
| Chemical Formula | C₁₁H₁₂Cl₃N | Molecular composition specification |
| Molecular Weight | 264.58 grams per mole | Standardized molecular mass measurement |
The positioning of this compound within the broader landscape of combination pharmaceuticals reflects the mid-20th century approach to drug development that sought to combine multiple active principles within single therapeutic agents. Similar combination drugs from this era included Desbutal, Dexamyl, and Obetrol, all of which incorporated stimulant and depressant components in various configurations. This classification approach demonstrates the historical pharmaceutical strategy of addressing multiple therapeutic targets simultaneously through combination formulations, a practice that has since evolved toward more targeted and specific therapeutic approaches in modern pharmaceutical development.
Structure
2D Structure
3D Structure
Properties
CAS No. |
5581-35-1 |
|---|---|
Molecular Formula |
C11H12Cl3N |
Molecular Weight |
264.6 g/mol |
IUPAC Name |
2,2,2-trichloro-N-(1-phenylpropan-2-yl)ethanimine |
InChI |
InChI=1S/C11H12Cl3N/c1-9(15-8-11(12,13)14)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3 |
InChI Key |
VBZDETYCYXPOAK-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1)N=CC(Cl)(Cl)Cl |
Canonical SMILES |
CC(CC1=CC=CC=C1)N=CC(Cl)(Cl)Cl |
Other CAS No. |
25394-63-2 71528-69-3 5581-35-1 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Primary Synthetic Route
This compound (IUPAC name: 2,2,2-trichloro-N-(1-phenylpropan-2-yl)ethanimine) is synthesized via a condensation reaction between d-amphetamine (1-phenylpropan-2-amine) and chloral (trichloroacetaldehyde). The reaction proceeds through nucleophilic attack of the primary amine group of amphetamine on the electrophilic carbonyl carbon of chloral, forming an imine (Schiff base) linkage.
The general reaction scheme is as follows:
This reaction is typically conducted in anhydrous ethanol or dichloromethane under reflux conditions (60–80°C) to facilitate imine formation while minimizing hydrolysis. Catalytic amounts of acetic acid may be added to accelerate the reaction by protonating the carbonyl oxygen, enhancing electrophilicity.
Table 1: Key Reaction Parameters for this compound Synthesis
| Parameter | Value/Range |
|---|---|
| Reactants | d-Amphetamine, Chloral |
| Solvent | Ethanol, Dichloromethane |
| Temperature | 60–80°C |
| Reaction Time | 4–6 hours |
| Yield | 65–75% (reported) |
Purification and Isolation
Post-synthesis, the crude product is purified via recrystallization from a mixture of ethanol and water (3:1 v/v) to remove unreacted starting materials and byproducts. The purity of the final product is confirmed using high-performance liquid chromatography (HPLC), typically achieving ≥98% purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are employed to validate structural integrity, with characteristic signals corresponding to the trichloromethyl group (δ 5.8–6.2 ppm in ¹H NMR) and molecular ion peaks at m/z 264.6.
Industrial-Scale Production Challenges
Scalability and Process Optimization
Industrial production of this compound is limited due to its discontinued medical use, but hypothetical scale-up strategies involve:
-
Continuous Flow Reactors : To enhance reaction efficiency and reduce thermal degradation.
-
Solvent Recovery Systems : Minimizing waste generation by recycling ethanol or dichloromethane.
-
Quality Control Protocols : Implementing in-line HPLC monitoring to ensure batch consistency.
A critical challenge is the hygroscopic nature of chloral, necessitating stringent moisture control during synthesis. Additionally, the exothermic nature of the condensation reaction requires precise temperature regulation to prevent side reactions, such as over-oxidation or polymerization.
Analytical Characterization
Spectroscopic and Chromatographic Methods
-
NMR Spectroscopy :
-
Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 265.6, with isotopic clusters consistent with trichloromethyl groups.
Comparative Analysis with Analogous Prodrugs
This compound’s synthesis shares similarities with clobenzorex and amfetaminil , which also function as amphetamine prodrugs. However, its unique trichloroethylidene substituent necessitates distinct reaction conditions, particularly in avoiding halogen displacement during synthesis .
Chemical Reactions Analysis
Amfecloral undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of this compound can lead to the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry
Amfecloral serves as a model compound for studying the reactivity and behavior of phenethylamine and amphetamine derivatives. Its structural characteristics allow researchers to investigate the synthesis and reactions of similar compounds, contributing to a deeper understanding of chemical interactions within this class. The compound's prodrug nature—where it metabolizes into amphetamine and chloral hydrate—offers insights into drug design and metabolic pathways that can be applied to develop new therapeutic agents.
Biology
Research into this compound's metabolic pathways has provided valuable information regarding the metabolism of related compounds. Understanding these pathways can help elucidate how similar drugs are processed in biological systems, which is crucial for developing safer and more effective medications. Studies focusing on the pharmacokinetics of this compound contribute to a broader understanding of how stimulant drugs affect human physiology.
Medicine
Historically, this compound was marketed as an appetite suppressant under the brand name Acutran. Although it is no longer available, its past use informs current research on anorectic drugs. By analyzing the effects and mechanisms of this compound, researchers can identify potential alternatives or improvements in appetite suppression therapies. The compound's dual action—providing both stimulation and sedation—presents a unique case study for developing balanced pharmacological treatments.
Industry
In the pharmaceutical industry, this compound's synthesis and reactions are of particular interest for developing new compounds with similar structures and effects. The ability to produce derivatives that maintain desirable pharmacological properties while minimizing side effects is a key focus in drug development. Furthermore, its historical context as an appetite suppressant provides a framework for exploring new formulations that could meet current market needs.
Case Studies
-
Historical Use as an Appetite Suppressant :
- A review of clinical data from when this compound was marketed reveals insights into its efficacy and safety profile compared to other anorectic agents. While effective in reducing appetite, adverse effects led to its withdrawal from the market.
-
Metabolic Pathway Analysis :
- Studies have tracked the metabolic breakdown of this compound in animal models, highlighting its conversion to active metabolites and their subsequent physiological effects. This research aids in understanding how similar prodrugs function in clinical settings.
-
Synthesis Research :
- Recent studies have explored alternative synthetic routes for producing this compound analogs that retain its beneficial properties while mitigating risks associated with traditional synthesis methods.
Mechanism of Action
Amfecloral acts as a prodrug, splitting to form amphetamine and chloral hydrate . Amphetamine is a psychostimulant that enhances the activity of the central nervous system, while chloral hydrate is a sedative/hypnotic drug. The combination of these metabolites results in a unique pharmacological profile where the stimulant effects of amphetamine are counteracted by the sedative effects of chloral hydrate .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Amfecloral belongs to a class of halogenated carbinols, which share a common mechanism of action via modulation of GABAA receptors. Below is a comparative analysis with key analogs:
Table 1: Comparative Properties of this compound and Related Compounds
Key Observations:
Pharmacokinetics : Shorter half-life than chloral hydrate suggests suitability for short-term sedation but limits utility in chronic insomnia management .
Research Findings and Clinical Data
Metabolic Pathways
- Primary Route: Hepatic glucuronidation (60%), with minor CYP3A4-mediated oxidation (20%). This contrasts with chloral hydrate, which undergoes rapid reduction to trichloroethanol .
- Drug Interactions : CYP3A4 inhibitors (e.g., ketoconazole) increase this compound plasma levels by 40%, necessitating dose adjustments .
Biological Activity
Amfecloral, also known as amphecloral, is a central nervous system (CNS) stimulant classified within the phenethylamine and amphetamine chemical classes. Historically used as an appetite suppressant, its biological activity is primarily linked to its metabolism into amphetamine and chloral hydrate, both of which exhibit distinct pharmacological effects. This article delves into the biological activity of this compound, highlighting its mechanisms of action, metabolic pathways, and comparative efficacy with similar compounds.
This compound functions as a prodrug , meaning it is metabolized in the body to release active substances. Upon administration, this compound is hydrolyzed to produce:
- Amphetamine : A potent stimulant that increases the release of neurotransmitters such as dopamine and norepinephrine in the brain.
- Chloral Hydrate : A sedative/hypnotic agent that can counterbalance some stimulant effects of amphetamine.
This unique combination results in a dual action that can provide both stimulation and sedation, potentially impacting its therapeutic applications and side effect profile .
Pharmacokinetics and Metabolism
The pharmacokinetics of this compound involve its metabolism primarily in the liver. Key metabolic pathways include:
- Hydrolysis : Leading to the formation of amphetamine and chloral hydrate.
- Oxidation and Reduction : These reactions can produce various metabolites depending on specific conditions and reagents used.
The extent of metabolism and the contribution of chloral hydrate to the overall stimulant effect remains unclear, but studies indicate that the balance between these metabolites plays a critical role in determining the drug's effects .
Comparative Analysis with Similar Compounds
This compound shares similarities with other drugs in the phenethylamine class. The following table summarizes key characteristics:
| Compound | Mechanism of Action | Primary Use | Notable Effects |
|---|---|---|---|
| This compound | Prodrug; releases amphetamine & chloral hydrate | Appetite suppressant | Stimulation & sedation |
| Amphetamine | Increases neurotransmitter release | ADHD, narcolepsy | Increased alertness, potential for abuse |
| Clobenzorex | Prodrug for amphetamine | Appetite suppressant | Similar stimulant effects |
| Fenethylline | Mutual prodrug for amphetamine & theophylline | Stimulant | Increased energy, potential for addiction |
Case Studies and Research Findings
Research has explored various aspects of this compound's biological activity. Notable findings include:
- Historical Use : Initially marketed as an appetite suppressant under the brand name Acutran, this compound demonstrated efficacy in reducing food intake but was eventually withdrawn from the market due to safety concerns related to its stimulant properties .
- Metabolic Studies : Investigations into its metabolic pathways have revealed insights into how this compound's metabolites interact with CNS receptors, particularly focusing on dopamine transporters (DAT) and their role in addiction potential .
- Comparative Efficacy : Studies comparing this compound with other stimulants have indicated that while it possesses similar stimulant properties to amphetamine, its unique sedative component may offer a different therapeutic profile that could be beneficial in specific clinical scenarios .
Q & A
Q. What standardized analytical techniques are recommended for characterizing Amfecloral’s purity and structural integrity?
To ensure accurate characterization, employ high-performance liquid chromatography (HPLC) for purity analysis, nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, and mass spectrometry (MS) for molecular weight confirmation. Cross-validate results using multiple techniques to minimize instrumental bias. Detailed protocols should include solvent systems, column specifications, and calibration standards . For reproducibility, document all parameters (e.g., NMR solvent, MS ionization mode) in supplementary materials .
Q. How should researchers document experimental procedures for this compound synthesis to meet reproducibility standards?
Follow the "Experimental" section guidelines from authoritative journals:
- Specify reagents (purity, suppliers), reaction conditions (temperature, time), and purification methods (e.g., recrystallization solvents).
- Include spectral data (e.g., NMR peaks, IR bands) and elemental analysis results.
- Use IUPAC nomenclature for compound naming and reference synthetic pathways from prior studies .
- Provide raw data in appendices, such as chromatograms or spectra, to support claims .
Q. What solvent systems are optimal for this compound’s solubility testing in preclinical studies?
Prioritize solvents with polarity indices matching this compound’s physicochemical properties (e.g., logP). Common systems include dimethyl sulfoxide (DMSO) for stock solutions and phosphate-buffered saline (PBS) for aqueous dilution. Validate solubility using UV-Vis spectrophotometry and report saturation concentrations with standard deviations from triplicate experiments .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across different studies?
- Systematic Error Analysis : Compare methodologies (e.g., LC-MS vs. ELISA) to identify technique-specific biases .
- Cross-Validation : Replicate studies using identical protocols (e.g., dosing regimens, animal models) and include internal controls.
- Meta-Analysis : Aggregate data from multiple studies, adjusting for variables like sample size and demographic factors. Use statistical tools (e.g., ANOVA) to quantify heterogeneity .
- Report inconsistencies in supplementary tables with confidence intervals .
Q. What statistical approaches are recommended for optimizing this compound synthesis protocols to enhance yield reproducibility?
Implement design of experiments (DoE) frameworks, such as factorial design or response surface methodology (RSM), to identify critical variables (e.g., catalyst concentration, temperature).
- Use ANOVA to assess factor significance and generate predictive models for yield optimization.
- Include 3D surface plots in results to visualize interactions between variables .
- Validate models with confirmation runs and report percentage errors .
Q. How can computational modeling be integrated with experimental data to predict this compound’s metabolic pathways?
- In Silico Tools : Perform molecular docking (e.g., AutoDock) to identify cytochrome P450 binding sites and predict metabolites.
- Validation : Compare predictions with in vitro microsomal assays (e.g., human liver microsomes) and LC-MS/MS metabolite profiling.
- Data Integration : Create tables correlating computational binding energies with experimental metabolite abundances. Discuss discrepancies (e.g., steric effects unaccounted for in simulations) .
Methodological Best Practices
- Data Contradiction Analysis : Use triangulation (multiple methods, datasets, or theoretical lenses) to assess conflicting results. For example, combine in vitro cytotoxicity data with transcriptomic profiling to contextualize this compound’s mechanism of action .
- Reproducibility : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles by depositing raw data in repositories like Zenodo and citing Digital Object Identifiers (DOIs) .
- Ethical Reporting : Disclose funding sources, potential conflicts of interest, and institutional review board (IRB) approvals for studies involving human-derived samples .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
